

Thiazolyl Blue (MTT) Assay: A Comprehensive Protocol for Adherent and Suspension Cells

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Compound of Interest

Compound Name: Thiazolyl Blue

Cat. No.: B1676488

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Application Note

Introduction

The **Thiazolyl Blue** (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product by mitochondrial succinate dehydrogenase enzymes in metabolically active cells.[2][3][4] The resulting insoluble formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically.[1][5] The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[4][5] This application note provides detailed protocols for performing the MTT assay on both adherent and suspension cell lines, highlighting the key differences in their handling and processing.

Principle of the Assay

Living cells with active metabolism possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the MTT reagent.[5] The tetrazolium ring of the MTT molecule is cleaved, resulting in the formation of insoluble purple formazan crystals within the cell.[4] These crystals are then dissolved using a solubilizing agent, and the concentration of the resulting colored solution is quantified by measuring its absorbance at a specific wavelength, typically between 550 and 600 nm.[6] This allows for the indirect measurement of cell viability and proliferation.

Experimental Protocols

Materials and Reagents

- **Thiazolyl Blue** Tetrazolium Bromide (MTT) powder
- Phosphate-Buffered Saline (PBS), sterile
- Serum-free cell culture medium
- Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), acidified isopropanol, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[5][7]
- 96-well flat-bottom sterile microplates
- Adherent or suspension cells
- Multichannel pipette
- Microplate reader capable of measuring absorbance at 570 nm
- Incubator (37°C, 5% CO₂)
- Microplate-compatible centrifuge (for suspension cells)

Reagent Preparation

- MTT Stock Solution (5 mg/mL):
 - Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[4][5][7]
 - Vortex or sonicate to ensure complete dissolution.[7][8]
 - Sterile-filter the solution using a 0.2 µm filter.[5]
 - Store the stock solution protected from light at 4°C for short-term use or at -20°C for long-term storage.[5][7]
- Solubilization Solution:

- Prepare the chosen solubilization solution. For example, a common solvent is a mixture of 4 mM HCl and 0.1% NP40 in isopropanol.[7][8]

Protocol for Adherent Cells

1. Cell Seeding:

- Harvest and count adherent cells. Ensure cell viability is above 90%.
- Seed cells in a 96-well plate at a predetermined optimal density (typically ranging from 1,000 to 100,000 cells per well) in a final volume of 100 μ L of complete culture medium per well.[2]
- Incubate the plate for 6 to 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and recover.[6]

2. Cell Treatment:

- After incubation, carefully aspirate the culture medium and replace it with fresh medium containing the test compounds at various concentrations. Include appropriate vehicle controls.
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition:

- Carefully aspirate the medium from each well, ensuring the attached cells are not disturbed. [2]
- Add 50 μ L of serum-free medium and 50 μ L of the 5 mg/mL MTT solution to each well.[2][5]
- Incubate the plate for 2 to 4 hours at 37°C.[6] During this time, purple formazan crystals should become visible within the cells when observed under a microscope.[6]

4. Formazan Solubilization:

- After the incubation, carefully aspirate the MTT solution without disturbing the formazan crystals.[2]

- Add 150 μ L of the solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[2][5]
- Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[7][8]

5. Absorbance Measurement:

- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. [6] A reference wavelength of 650 nm can be used to subtract background absorbance.[4]
- Read the plate within 1 hour of adding the solubilization solution.[7][8]

Protocol for Suspension Cells

1. Cell Seeding:

- Harvest and count suspension cells. Ensure cell viability is above 90%.
- Seed cells in a 96-well plate at a predetermined optimal density (e.g., for leukemic cells, a density of $0.5\text{--}1.0 \times 10^5$ cells/ml often works well) in a final volume of 100 μ L of complete culture medium per well.[2][9]
- It is recommended to use round-bottom plates for suspension cells to facilitate pelleting.[10]

2. Cell Treatment:

- Add the test compounds at various concentrations to the appropriate wells. Include vehicle controls.
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

3. MTT Addition:

- Add 10 μ L of the 5 mg/mL MTT solution directly to each well containing 100 μ L of cell suspension.[6]

- Alternatively, to remove the treatment medium, centrifuge the 96-well plate at 1,000 x g for 5 minutes at 4°C.[4][5][7] Carefully aspirate the supernatant without disturbing the cell pellet.[2] Resuspend the cells in 50 µL of serum-free medium and add 50 µL of the MTT solution.[2][5]
- Incubate the plate for 2 to 4 hours at 37°C.[6]

4. Formazan Solubilization:

- After incubation, add 150 µL of the solubilization solution to each well.[5][7] It is not necessary to remove the MTT solution before adding the solvent.[10]
- Wrap the plate in foil and shake it on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[7][8] Gentle pipetting may be required to aid dissolution.[7]

5. Absorbance Measurement:

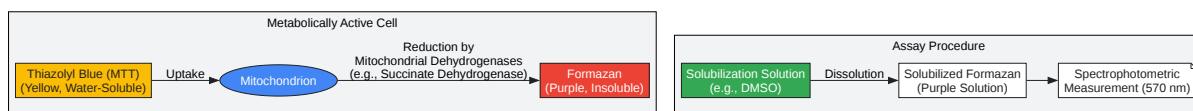
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of 650 nm can be used for background correction.[4]
- Read the plate within 1 hour of adding the solubilization solution.[7][8]

Data Presentation

Table 1: Summary of Quantitative Parameters for MTT Assay

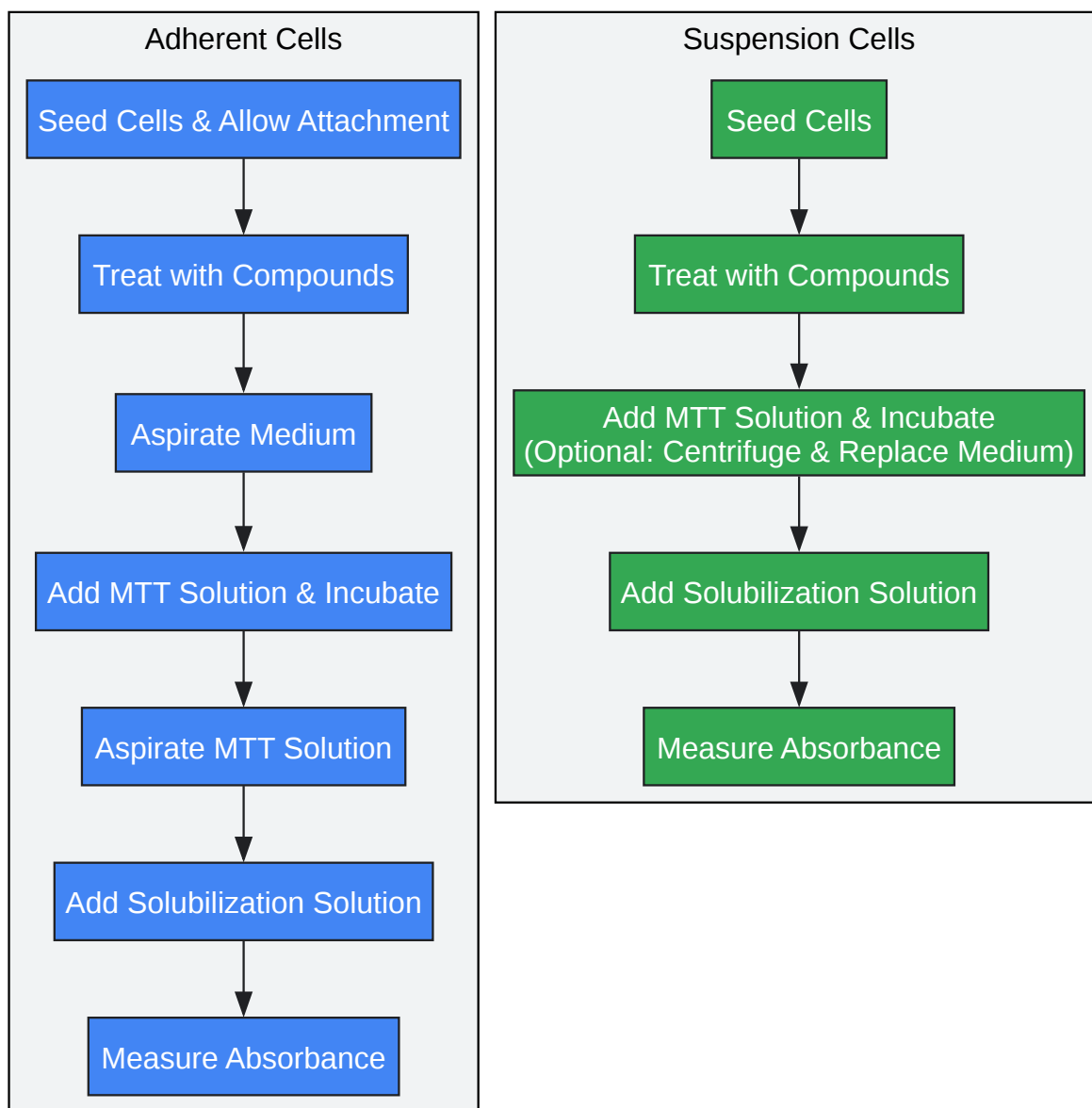
Parameter	Adherent Cells	Suspension Cells
Cell Seeding Density	1,000 - 100,000 cells/well	5,000 - 100,000 cells/well
Plate Type	Flat-bottom	Round-bottom (recommended)
Medium Volume/well	100 μ L	100 μ L
MTT Solution Conc.	5 mg/mL in PBS	5 mg/mL in PBS
MTT Solution Volume	50 μ L (after medium removal)	10-50 μ L (can be added directly)
Incubation with MTT	2 - 4 hours at 37°C	2 - 4 hours at 37°C
Medium Removal	Yes, before and after MTT addition	Optional, requires centrifugation
Solubilization Volume	150 μ L	150 μ L
Shaking Time	15 minutes	15 minutes
Absorbance Wavelength	570 nm (primary), 650 nm (reference)	570 nm (primary), 650 nm (reference)

Visualizations



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Caption: Mechanism of the **Thiazolyl Blue (MTT)** Assay.



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Caption: Experimental workflow for adherent vs. suspension cells.

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